

4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Cat. No.: B1370123

[Get Quote](#)

An In-Depth Technical Guide to **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**: Synthesis, Application, and Handling

Introduction

4-Methylpiperazine-1-sulfonyl chloride hydrochloride is a highly reactive bifunctional molecule that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structure incorporates a 4-methylpiperazine moiety, a common "privileged scaffold" in drug discovery known for improving pharmacokinetic properties, and a reactive sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamide linkages.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic application in pharmaceutical development, and essential safety and handling procedures.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental for its successful application and safe handling in a laboratory setting. **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** is commercially available, typically as a solid that requires specific storage conditions to maintain its reactivity and purity.

Property	Value	Source(s)
CAS Number	33581-96-3	[2][3][4]
Molecular Formula	C ₅ H ₁₂ Cl ₂ N ₂ O ₂ S	[2][3]
Molecular Weight	235.13 g/mol	[2][3]
Appearance	White to yellow powder	[5]
Chemical Structure	Cl ⁻ ·H ⁺ [CN1CCN(CC1)S(=O)(=O)Cl]	[3][6]
SMILES String	Cl.CN1CCN(CC1)S(Cl)(=O)=O	[3][6]
Purity	Typically ≥95%	[2][7]
Storage Conditions	Inert atmosphere, 2-8°C, moisture sensitive	[3][8]

Table 1: Key physicochemical properties of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**.

Synthesis and Mechanism

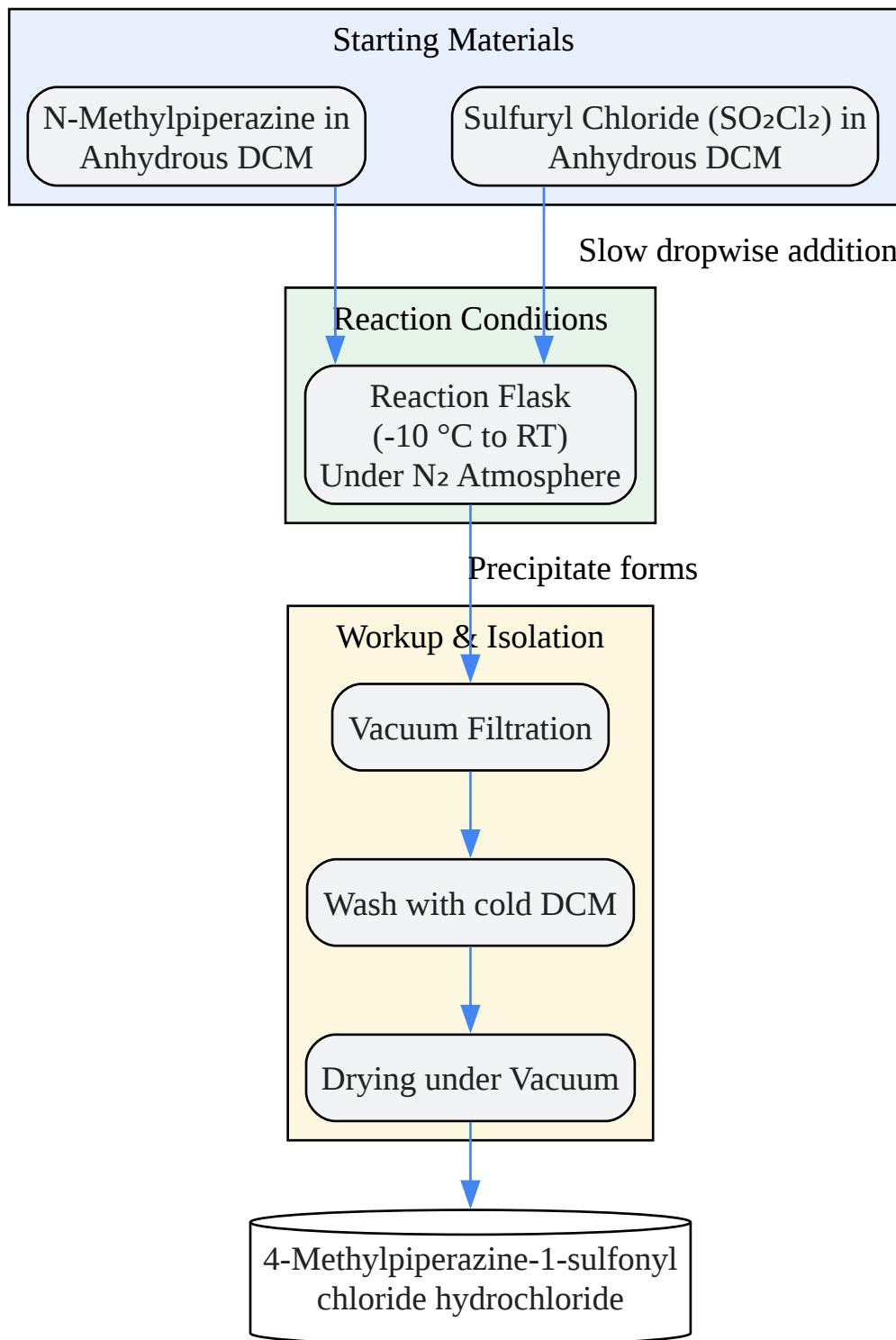
The synthesis of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** is most commonly achieved through the reaction of N-methylpiperazine with sulfonyl chloride (SO₂Cl₂). This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to attack the electrophilic sulfur atom of sulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution on the sulfonyl chloride. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the sulfur atom and displacing one of the chloride ions. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas as a byproduct.^[1] The generated HCl then protonates the tertiary amine of the newly formed 4-methylpiperazine-1-sulfonyl chloride, precipitating the desired hydrochloride salt from the reaction mixture. Controlling the temperature is critical to prevent side reactions and decomposition of the product.

Experimental Protocol: Synthesis from N-Methylpiperazine

This protocol describes a representative method for the laboratory-scale synthesis of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**.


Materials:

- N-Methylpiperazine
- Sulfuryl chloride (SO_2Cl_2)
- Anhydrous Dichloromethane (DCM)
- Dry Ice / Acetone bath
- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.
- Reagent Preparation: Dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -10 °C using a dry ice/acetone bath.
- Slow Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.^[2] The vigorous evolution of HCl gas will be observed.
- Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. A white precipitate of the hydrochloride salt will form.
- Isolation: Filter the resulting suspension under vacuum. Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted starting materials or impurities.

- Drying: Dry the white solid under high vacuum to yield **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**. Store immediately in a desiccator under an inert atmosphere at 2-8°C.

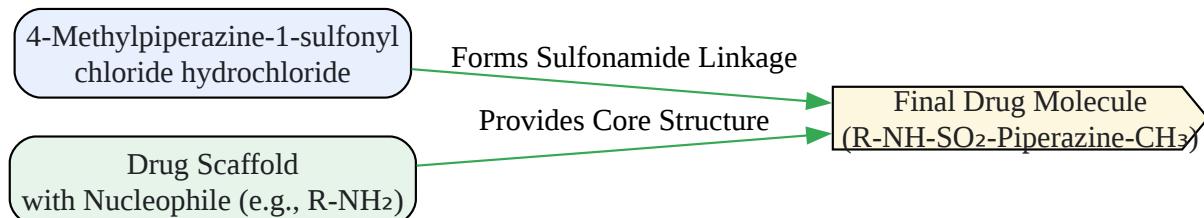
[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**.

Applications in Drug Discovery and Medicinal Chemistry

The utility of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** stems from its ability to readily form sulfonamides, a functional group present in a vast array of FDA-approved drugs.^[9] Sulfonamides are crucial pharmacophores in antibiotics, diuretics, antivirals, and kinase inhibitors.^[10]

The Privileged Piperazine Scaffold


The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can improve aqueous solubility and oral bioavailability due to its basic nitrogen atoms, which are protonated at physiological pH. The N-methyl group further modulates its basicity and lipophilicity.

Case Study: Sildenafil (Viagra)

A prominent example illustrating the importance of this chemical motif is the synthesis of Sildenafil, the active ingredient in Viagra. While Sildenafil itself does not use the pre-formed sulfonyl chloride, its synthesis involves the creation of an analogous structure *in situ*. The final steps of the synthesis involve:

- Sulfonation: A complex phenyl ring intermediate is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to generate a reactive sulfonyl chloride derivative.
- Condensation: This intermediate is then reacted with 1-methylpiperazine to form the final sulfonamide linkage, completing the synthesis of the Sildenafil molecule.

This demonstrates the fundamental reaction between an aryl sulfonyl chloride and 1-methylpiperazine, which is the primary application of the title compound. Using the pre-formed 4-Methylpiperazine-1-sulfonyl chloride allows chemists to introduce the entire methylpiperazine-sulfonyl moiety in a single step by reacting it with a nucleophilic group (like an amine or alcohol) on a drug scaffold.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 33581-96-3|4-Methylpiperazine-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 33581-96-3|4-Methylpiperazine-1-sulfonyl chloride hydrochloride| Ambeed [ambeed.com]
- To cite this document: BenchChem. [4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1370123#4-methylpiperazine-1-sulfonyl-chloride-hydrochloride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com